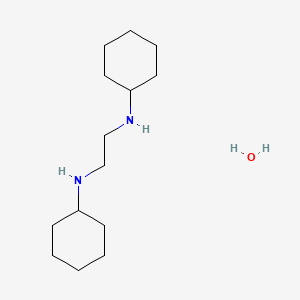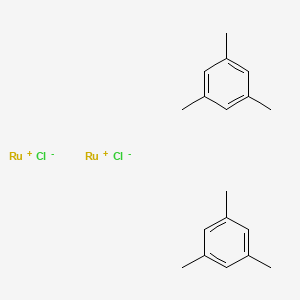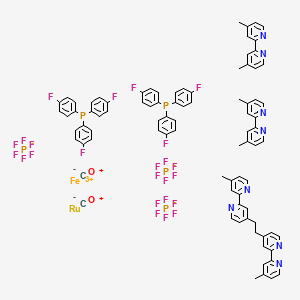![molecular formula C16H19F3N4O7 B1436179 5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine CAS No. 869222-69-5](/img/structure/B1436179.png)
5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine
Vue d'ensemble
Description
5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2’-deoxyuridine is a modified nucleoside compound. It serves as a potent anti-cancer agent with the ability to inhibit DNA enhancement. Researchers have explored its applications in diseases such as leukemia, breast cancer, and lung cancer by impeding tumor growth and promoting cell death .
Synthesis Analysis
This compound is derived from 5-[3-(Trifluoroacetamido)-E-1-propenyl]-2’-deoxyuridine (T785010) . It can be used as a reactant or reagent for “Corey’s reagent,” specifically 3,5-di-tert-butyl-1,2-benzoquinone . Additionally, it plays a crucial role in the synthesis of fluorescent and double-headed nucleosides .
Molecular Structure Analysis
The molecular structure of 5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2’-deoxyuridine involves a modified uridine base with an acrylamido group and a trifluoroacetamido ethyl moiety. The specific arrangement of these functional groups contributes to its biological activity .
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are beyond the scope of this analysis, it is essential to recognize its reactivity in various contexts. Researchers have investigated its behavior in nucleotide incorporation, DNA synthesis, and interactions with other biomolecules .
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O7/c17-16(18,19)14(28)21-4-3-20-11(26)2-1-8-6-23(15(29)22-13(8)27)12-5-9(25)10(7-24)30-12/h1-2,6,9-10,12,24-25H,3-5,7H2,(H,20,26)(H,21,28)(H,22,27,29)/b2-1+/t9-,10+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHIJANZSAVOSL-QUAUNDHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCNC(=O)C(F)(F)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCNC(=O)C(F)(F)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125269 | |
| Record name | Uridine, 2′-deoxy-5-[(1E)-3-oxo-3-[[2-[(trifluoroacetyl)amino]ethyl]amino]-1-propenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine | |
CAS RN |
869222-69-5 | |
| Record name | Uridine, 2′-deoxy-5-[(1E)-3-oxo-3-[[2-[(trifluoroacetyl)amino]ethyl]amino]-1-propenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869222-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine, 2′-deoxy-5-[(1E)-3-oxo-3-[[2-[(trifluoroacetyl)amino]ethyl]amino]-1-propenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



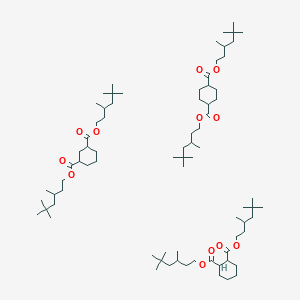
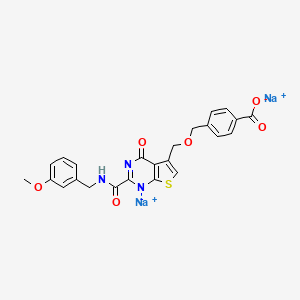
![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
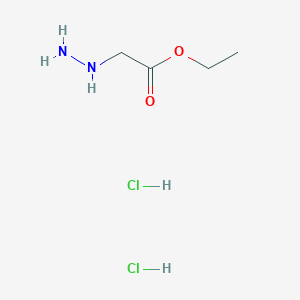
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)
![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
